molecular formula C25H43N5O B3787644 N-[(1-cyclopentyl-3-piperidinyl)methyl]-3-ethyl-1-methyl-N-[2-(1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide

N-[(1-cyclopentyl-3-piperidinyl)methyl]-3-ethyl-1-methyl-N-[2-(1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide

Cat. No.: B3787644
M. Wt: 429.6 g/mol
InChI Key: NMHJUYGBCJQNTJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a pyrazole ring and several nitrogen-containing groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the literature. Some basic properties such as density, boiling point, vapor pressure, and others can be predicted based on its molecular structure .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical, appropriate safety precautions should be taken when handling it. More information would be available in its Material Safety Data Sheet (MSDS), which should be provided by the supplier .

Future Directions

The future directions for research on this compound are not clear from the available literature. Given its complex structure and potential for biological activity, it could be of interest in fields such as medicinal chemistry or drug discovery .

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-3-yl)methyl]-5-ethyl-2-methyl-N-(2-piperidin-1-ylethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H43N5O/c1-3-22-18-24(27(2)26-22)25(31)30(17-16-28-13-7-4-8-14-28)20-21-10-9-15-29(19-21)23-11-5-6-12-23/h18,21,23H,3-17,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHJUYGBCJQNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1)C(=O)N(CCN2CCCCC2)CC3CCCN(C3)C4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H43N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-cyclopentyl-3-piperidinyl)methyl]-3-ethyl-1-methyl-N-[2-(1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide
Reactant of Route 2
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N-[(1-cyclopentyl-3-piperidinyl)methyl]-3-ethyl-1-methyl-N-[2-(1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[(1-cyclopentyl-3-piperidinyl)methyl]-3-ethyl-1-methyl-N-[2-(1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(1-cyclopentyl-3-piperidinyl)methyl]-3-ethyl-1-methyl-N-[2-(1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[(1-cyclopentyl-3-piperidinyl)methyl]-3-ethyl-1-methyl-N-[2-(1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[(1-cyclopentyl-3-piperidinyl)methyl]-3-ethyl-1-methyl-N-[2-(1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide

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